Furo[3,4-b]pyrazine-2,5,7(1H)-trione
Description
General Overview of Pyrazine-Fused Heterocyclic Scaffolds
Pyrazine (B50134) is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. nih.govnih.govwikipedia.org This structural arrangement makes the pyrazine ring less basic than its isomers, pyridazine (B1198779) and pyrimidine. wikipedia.org The pyrazine nucleus is a crucial component in numerous compounds with significant biological activities and is considered an important pharmacophore in drug discovery. semanticscholar.orgresearchgate.netnih.gov Pyrazine-containing molecules have demonstrated a wide range of pharmacological properties. nih.govresearchgate.net
When a pyrazine ring is fused with other heterocyclic or carbocyclic rings, it forms a class of compounds known as pyrazine-fused heterocyclic scaffolds. These scaffolds are of great interest in medicinal chemistry and materials science. nih.govresearchgate.net The fusion of an additional ring system can significantly alter the electronic properties, reactivity, and biological profile of the parent pyrazine. researchgate.net For instance, fusing an oxadiazole ring to a pyrazine core results in furazanopyrazine, which has a higher electron-withdrawing character than non-annulated pyrazine analogues. researchgate.net The versatility of these fused systems allows them to serve as building blocks for more complex molecules, including those with applications as fluorescent probes, polymers, and inhibitors of biological targets like kinases. nih.govmdpi.com
Structural Framework of Furo[3,4-b]pyrazine-2,5,7(1H)-trione
The chemical compound this compound features a bicyclic heterocyclic system. Its structure is composed of a furan (B31954) ring fused to a pyrazine ring. The nomenclature indicates that the furan ring is fused at its 3,4-positions to the 'b' face of the pyrazine ring. The suffix "-2,5,7(1H)-trione" specifies the presence of three ketone (or oxo) groups at positions 2, 5, and 7 of the fused structure, with a hydrogen atom located at the nitrogen in position 1. The CAS Registry Number for this specific compound is 73403-50-6. chemicalbook.com
A closely related and more extensively documented compound is Furo[3,4-b]pyrazine-5,7-dione, also known by its common name, 2,3-Pyrazinedicarboxylic anhydride (B1165640). nih.govscbt.com This compound has the CAS Registry Number 4744-50-7. nih.govchemscene.com It shares the same fused furo[3,4-b]pyrazine core but differs in its substitution, possessing two ketone groups at positions 5 and 7. Due to the greater availability of data for this analog, its properties are often studied as a reference for this class of compounds.
Table 1: Physicochemical Properties of Furo[3,4-b]pyrazine-5,7-dione (Note: Data pertains to the related dione (B5365651) compound, not the specific trione (B1666649) subject of this article.)
| Property | Value | Source |
| Molecular Formula | C₆H₂N₂O₃ | nih.govscbt.comchemscene.com |
| Molecular Weight | 150.09 g/mol | nih.govchemscene.com |
| IUPAC Name | furo[3,4-b]pyrazine-5,7-dione | nih.gov |
| Canonical SMILES | C1=CN=C2C(=N1)C(=O)OC2=O | nih.gov |
| InChIKey | AWJWCTOOIBYHON-UHFFFAOYSA-N | nih.gov |
| CAS Number | 4744-50-7 | nih.govchemscene.com |
Significance of Fused Furan-Pyrazine Ring Systems in Chemical Research
The fusion of furan and pyrazine rings creates molecular scaffolds that are significant in several areas of chemical research. Furan and its derivatives are an important class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. utripoli.edu.ly The incorporation of a furan nucleus is a recognized strategy in the development of new therapeutic agents. utripoli.edu.ly Similarly, fused furan ring systems are present in a number of natural products and are considered "privileged structures" in medicinal chemistry, particularly the benzofuran (B130515) scaffold. nih.gov
When fused with pyrazine, the resulting system combines the characteristics of both heterocycles. Fused furan-pyrazine systems, such as the aforementioned nih.govsemanticscholar.orgresearchgate.netoxadiazolo[3,4-b]pyrazine (furazanopyrazine), can act as strong electron-withdrawing fragments. researchgate.net This property is valuable in materials science for the design of push-pull systems with nonlinear optical (NLO) properties and for creating organic semiconductors. researchgate.net Research has demonstrated that derivatives of these fused systems can be highly emissive in the solid state and have potential applications in organic light-emitting diodes (OLEDs). researchgate.net The ability to synthesize and modify these fused scaffolds allows chemists to fine-tune their electronic and photophysical properties for specific applications. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4H-furo[3,4-b]pyrazine-3,5,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O4/c9-2-1-7-3-4(8-2)6(11)12-5(3)10/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGYPSNZWOMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)OC2=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504552 | |
| Record name | Furo[3,4-b]pyrazine-2,5,7(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73403-50-6 | |
| Record name | Furo[3,4-b]pyrazine-2,5,7(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 3,4 B Pyrazine 2,5,7 1h Trione and Analogs
Cyclocondensation Strategies in Furo[3,4-b]pyrazine Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, involving the formation of a ring system from two or more molecules with the elimination of a small molecule like water.
Reactions of 1,2-Dicarbonyl Compounds with Diamine Precursors
A fundamental and widely recognized method for constructing the pyrazine (B50134) ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. jlu.edu.cn In the context of Furo[3,4-b]pyrazine-2,5,7(1H)-trione, this strategy typically involves the reaction of a suitable diamine with a derivative of furan-2,3-dione or a related 1,2-dicarbonyl precursor. The reaction generally proceeds in a protic solvent, leading to the formation of the pyrazine ring fused to the furan (B31954) system. jlu.edu.cn For instance, the reaction of o-phenylenediamine (B120857) with glyoxal (B1671930) is a classic example of forming a pyrazine ring, which can then undergo further oxidation and dehydration to yield the target anhydride (B1165640). A more direct approach involves the dehydration of pyrazine-2,3-dicarboxylic acid using a dehydrating agent like acetic anhydride under reflux conditions, which results in the formation of Furo[3,4-b]pyrazine-5,7-dione.
A study on the aza-Prins reaction demonstrated the successful reaction of 3-vinyltetrahydroquinolines with various 1,2-dicarbonyl compounds in the presence of HCl, yielding tricyclic benzazocines with high stereoselectivity. nih.gov This highlights the versatility of 1,2-dicarbonyls in cyclization reactions to form complex heterocyclic systems.
Microwave-Assisted Cyclocondensation Reactions
To enhance reaction efficiency, microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.net Microwave-assisted synthesis often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.org In the synthesis of pyrazolo[3,4-b]pyridine derivatives, which share a fused heterocyclic core, microwave assistance has been successfully employed in three-component reactions. researchgate.netosi.lv For example, the reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones under microwave irradiation provides an efficient route to pyrazolo[3,4-b]pyridine-spirocycloalkanediones. researchgate.net Similarly, a one-pot, three-component protocol for synthesizing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines utilizes microwave heating in DMF at 150 °C for a short duration of 8 minutes, achieving good yields. nih.gov These examples underscore the potential of microwave technology to facilitate the cyclocondensation steps required for the synthesis of this compound analogs.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Biginelli Reaction | 5.5 - 6.5 hours | 0.4 - 0.5 hours | Significant | nih.gov |
| Pyrazolo[3,4-d]pyrimidin-4-one Synthesis | Not specified | 55 minutes | High | nih.govrsc.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of fused pyrazine and pyrazole (B372694) systems. For instance, a three-component reaction of an aldehyde, 5-aminopyrazole, and tetronic acid in an ionic liquid has been used to synthesize furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives. researchgate.net Another example involves a four-component reaction for the synthesis of furo[3,4-b]quinoline-1,5,10(3H)-triones, which proceeds through sequential Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. nih.gov The Doebner reaction, a multicomponent synthesis of quinolines, further illustrates the power of MCRs in constructing heterocyclic scaffolds. nih.gov
Table 2: Examples of Multicomponent Reactions for Fused Heterocycles
| Product Scaffold | Components | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Furo[3,4-b]pyran | Substituted benzaldehyde, malononitrile, tetronic acid | Water, 60 °C, glycine (B1666218) catalyst | Environmentally benign, high atom economy | nih.gov |
| Furo[3,4-e]pyrazolo[3,4-b]pyridine | Aldehyde, 5-aminopyrazole, tetronic acid | Ionic liquid, no catalyst | Mild conditions, high yields | researchgate.net |
Annulation and Ring-Closure Techniques
Annulation, the formation of a new ring onto an existing one, and intramolecular ring-closure are alternative powerful strategies for constructing the Furo[3,4-b]pyrazine system.
Formation of Annulated Pyrazines from Cyclic Diketones
This approach involves building the pyrazine ring onto a pre-existing furanone or a related cyclic diketone. The synthesis of pyrazolo[3,4-b]pyridines from 1,3-dicarbonyl compounds and 5-aminopyrazole serves as a relevant example. mdpi.com In this case, the reaction can lead to two different regioisomers depending on the electrophilicity of the two carbonyl groups in an unsymmetrical diketone. mdpi.com The use of cyclic β-diketones in three-component reactions, often under microwave irradiation, has proven effective for synthesizing spiro-fused pyrazolo[3,4-b]pyridines. researchgate.net Another strategy involves the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates to produce bicyclic systems, demonstrating a stereoselective approach to annulated heterocycles. mdpi.com
Intramolecular Ring-Closure Reactions
Intramolecular ring-closure reactions are pivotal in the final steps of many heterocyclic syntheses. A notable example is the Thorpe-Ziegler cyclization, which was used to synthesize ethyl 5-aminofuro[3,2-e]pyrazolo[3,4-b]-pyrazine-6-carboxylate. researchgate.net This reaction involves an intramolecular cyclization with the extrusion of a small molecule. Another versatile method is the Gould-Jacobs reaction, which is used to synthesize 4-chloro 1H-pyrazolo[3,4-b]pyridines from diethyl 2-(ethoxymethylene)malonate and an aminopyrazole, proceeding through an initial nucleophilic attack followed by an intramolecular cyclization with the elimination of ethanol (B145695). mdpi.com These intramolecular strategies are crucial for creating the final fused ring system of this compound and its analogs.
Precursor-Based Synthetic Routes
Synthesis from 2,3-Pyrazinedicarboxylic Anhydride Derivatives
One of the most direct methods for the synthesis of this compound is through the use of 2,3-pyrazinedicarboxylic anhydride. nih.govscbt.comchemspider.com This starting material already contains the pyrazine ring and the necessary functional groups for the formation of the fused furanone ring. The reaction typically involves the cyclization of the anhydride, which can be influenced by various reagents and conditions to yield the desired trione (B1666649). This method is valued for its efficiency and atom economy, as the core structure is largely pre-formed in the starting material.
Use of Ortho-Aminonitrosopyrazoles
A versatile approach for constructing pyrazine rings, which can be further elaborated to form furo[3,4-b]pyrazine systems, involves the use of ortho-aminonitrosopyrazoles. For instance, the one-pot synthesis of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is achieved through the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile. nih.gov This key intermediate can then serve as a precursor for various pyrazolo[3,4-b]pyrazine derivatives. nih.gov This method highlights the utility of nitrosopyrazoles in building the pyrazine core, which can subsequently be fused with a furan ring system.
Employment of α-Halocarbonyl Compounds
α-Halocarbonyl compounds are reactive electrophiles that have been successfully employed in the synthesis of fused heterocyclic systems, including furo[3,4-b]pyrazine analogs. The reactivity of α-haloketones with nucleophiles allows for the construction of the furan ring onto a pre-existing pyrazine or pyrazolopyrazine core. nih.gov For example, novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines have been synthesized by reacting 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with α-halocarbonyl compounds like diethyl 2-bromomalonate, phenacyl bromide, and chloroacetone. researchgate.net This approach offers a modular way to introduce diversity at the furan ring of the fused system. researchgate.net
Derivatization of Diaminouracil Systems
While not a direct synthesis of the furo[3,4-b]pyrazine core, the derivatization of diaminouracil systems can lead to related fused pyrazine structures. The reaction of 6-aminopyrimidine-2,4-dione with α,β-unsaturated ketones in an ionic liquid has been shown to produce 5,7-diarylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net This demonstrates the principle of building a pyrazine-like ring onto a pre-existing nitrogen-containing heterocycle, a strategy that could be adapted for the synthesis of furo[3,4-b]pyrazine analogs.
Green Chemistry Approaches in Furo[3,4-b]pyrazine Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. This trend is also evident in the synthesis of furo[3,4-b]pyrazine derivatives, with a focus on catalyst-free reactions and the use of green solvents.
One-Pot Reaction Sequences
While a direct one-pot, multicomponent reaction for the synthesis of this compound is not prominently described in the literature, the concept is well-established for structurally related fused heterocyclic systems. For instance, one-pot, three-component reactions are utilized for the facile synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives. rsc.org These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound, and an amino-substituted heterocycle in a suitable solvent or under solvent-free conditions, sometimes facilitated by a catalyst. rsc.org
The established route to this compound is a multi-step process. The key precursor, 2,3-pyrazinedicarboxylic acid, is synthesized by the oxidation of quinoxaline (B1680401). researchgate.netresearchgate.net Quinoxaline itself is typically prepared from the condensation of o-phenylenediamine and glyoxal. researchgate.net
The final step in the synthesis of this compound is the dehydration of 2,3-pyrazinedicarboxylic acid. This intramolecular cyclization is an efficient process, often achieved by heating the dicarboxylic acid with a dehydrating agent.
Table 1: Reagents for the Dehydration of 2,3-Pyrazinedicarboxylic Acid
| Dehydrating Agent | Reaction Conditions | Reference |
| Acetic Anhydride | Reflux | rsc.org |
| Phosphorus Oxychloride | Reflux | rsc.org |
| Oxalyl Chloride | Toluene (B28343), DMF (cat.), Reflux | scirp.org |
This transformation can be considered a "one-pot" step in itself, converting the dicarboxylic acid to the anhydride in a single operation. For example, a general method for preparing cyclic anhydrides involves treating the corresponding dicarboxylic acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like toluene under reflux conditions. scirp.org
Although not a multicomponent assembly of the core structure, a one-pot strategy has been developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, which involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by treatment in a superbasic medium to induce elimination, all within a single procedural sequence without isolation of intermediates. rsc.org
Reaction Mechanisms in the Formation and Transformation of Furo 3,4 B Pyrazine 2,5,7 1h Trione
Mechanistic Investigations of Cyclization Processes
The construction of the bicyclic Furo[3,4-b]pyrazine-2,5,7(1H)-trione core is fundamentally a tale of two ring closures: the formation of the pyrazine (B50134) moiety and the subsequent or concurrent annulation of the furan (B31954) ring.
Proposed Pathways for Furan Ring Annulation
The furan ring in this compound is present as a cyclic anhydride (B1165640) of pyrazine-2,3-dicarboxylic acid. Therefore, the most direct pathway to the furan ring is the intramolecular cyclization of this dicarboxylic acid precursor. This process is essentially a dehydration reaction.
The mechanism involves the activation of one of the carboxylic acid groups, often by a dehydrating agent such as acetic anhydride. reddit.com The activated carbonyl group is then susceptible to nucleophilic attack by the oxygen atom of the second carboxylic acid group. Subsequent elimination of a leaving group (e.g., an acetate (B1210297) ion) and a proton leads to the formation of the stable five-membered anhydride ring. reddit.com This intramolecular nucleophilic acyl substitution is a common and efficient method for forming cyclic anhydrides from dicarboxylic acids. chemistrysteps.com
Alternative pathways to furan ring systems often involve the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, a process known as the Paal-Knorr furan synthesis. sapub.org In the context of this compound, this would necessitate a pyrazine precursor bearing 1,4-dicarbonyl functionality at the 2- and 3-positions. The mechanism of the Paal-Knorr synthesis involves the protonation of one carbonyl group, followed by intramolecular nucleophilic attack from the enol form of the other carbonyl group. A series of dehydration steps then leads to the aromatic furan ring. sapub.org
Acid-mediated isomerization-cyclodehydration has also been proposed as a key biomimetic step in the formation of other furopyrazine cores. nih.gov This suggests that under acidic conditions, a suitably functionalized pyrazine precursor could undergo a cascade of reactions to form the fused furan ring.
Pyrazine Ring Formation Mechanisms
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship. A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.net For the synthesis of a precursor to this compound, this would typically involve the reaction of an appropriate 1,2-diamino compound with a 1,2-dicarbonyl species that can be further elaborated to the dicarboxylic acid.
The mechanism commences with the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by a second nucleophilic attack from the remaining amino group on the other carbonyl carbon, leading to a dihydropyrazine (B8608421) intermediate. researchgate.net Subsequent oxidation of this dihydropyrazine yields the aromatic pyrazine ring. researchgate.net
A well-established route to pyrazine-2,3-dicarboxylic acid, the direct precursor to this compound, involves the oxidative cleavage of the benzene (B151609) ring of quinoxaline (B1680401). sapub.orgum.edu.myorgsyn.orgblogspot.com Quinoxaline itself is synthesized by the condensation of o-phenylenediamine (B120857) with glyoxal (B1671930). orgsyn.org The oxidation of quinoxaline, often with potassium permanganate (B83412), breaks the benzene ring, leaving the more stable pyrazine ring intact and functionalized with two carboxylic acid groups at positions 2 and 3. sapub.orgum.edu.myorgsyn.org
Elementary Steps and Intermediates
Michael Addition Pathways
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While not the primary route to the parent this compound, Michael addition pathways are crucial in the synthesis of substituted furopyrazine derivatives.
In a hypothetical scenario for the formation of a substituted Furo[3,4-b]pyrazine, a pyrazine-based Michael donor (a nucleophile) could react with a suitable Michael acceptor. The mechanism involves the formation of a resonance-stabilized carbanion from the Michael donor, which then attacks the β-carbon of the α,β-unsaturated acceptor. wikipedia.orgmasterorganicchemistry.com This would create a new carbon-carbon bond and a 1,5-dicarbonyl relationship that could then undergo subsequent cyclization and dehydration to form the furan ring, in a manner analogous to the Paal-Knorr synthesis.
Dehydration Mechanisms
Dehydration is a critical step in the formation of the furan ring of this compound, specifically in the cyclization of pyrazine-2,3-dicarboxylic acid to its anhydride. chemistrysteps.com The mechanism of this intramolecular dehydration can be facilitated by heating or by the use of chemical dehydrating agents like acetic anhydride. reddit.comkhanacademy.org
In the presence of acetic anhydride, one carboxylic acid group is first converted into a mixed anhydride, which is a better leaving group. The other carboxylic acid group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. reddit.com This is followed by the elimination of acetic acid to yield the cyclic anhydride. reddit.com
Alternatively, direct thermal dehydration involves the protonation of one carbonyl oxygen, making the carbonyl carbon more electrophilic. The hydroxyl group of the second carboxylic acid then attacks this electrophilic center. A subsequent proton transfer and elimination of a water molecule completes the cyclization to the anhydride. youtube.com Electrochemical methods for the dehydration of dicarboxylic acids to their cyclic anhydrides have also been developed, offering a reagent-free alternative. nih.gov
Insights into Ehrlich-Sachs Reaction Extensions
The Ehrlich-Sachs reaction describes the base-catalyzed condensation of a compound containing an active methylene (B1212753) group with an aromatic nitroso compound to form an N-phenylimine. drugfuture.com While a direct application of the Ehrlich-Sachs reaction to the synthesis of this compound is not documented, the underlying principles of condensation reactions involving active methylene compounds and nitrogen-containing functional groups are relevant.
An analogous transformation could be envisioned where a pyrazine derivative with an active methylene group at the 2-position and a suitable nitrogen-containing electrophile at the 3-position undergo an intramolecular condensation. This would be a plausible, though not commonly cited, pathway to form a fused heterocyclic system. The core principle of nucleophilic attack by a carbanion on an electron-deficient nitrogen-containing group is a shared feature. The reactivity of heterocyclic compounds in such condensation reactions is well-established, and the principles of the Ehrlich-Sachs reaction provide a conceptual framework for exploring novel synthetic routes to complex heterocyclic systems like furopyrazines.
Solvent and Catalyst Influence on
The formation of this compound, which is tautomeric with pyrazine-2,3-dicarboxylic anhydride, is critically influenced by the choice of solvents and catalysts. These factors can dictate the reaction pathway, efficiency, and the conditions required for the synthesis, primarily in the cyclization of pyrazine-2,3-dicarboxylic acid and related transformations.
The synthesis of the precursor, pyrazine-2,3-dicarboxylic acid, often involves the oxidation of quinoxaline. The conditions for this oxidation highlight the role of the solvent and catalytic systems. For instance, a method has been developed using water as the solvent and a copper sulfate (B86663)/concentrated sulfuric acid system as the catalyst, with sodium chlorate (B79027) as the oxidizing agent. google.com This aqueous-based system allows for a controlled reaction at temperatures ranging from 40-150 °C. google.com Another established method involves the oxidation of quinoxaline with potassium permanganate in hot water (around 90°C), which proceeds without a specific metal catalyst but requires a significant amount of the oxidizing agent. orgsyn.org The subsequent purification of the dicarboxylic acid often involves extraction with organic solvents like acetone. orgsyn.org
The crucial step of cyclization of pyrazine-2,3-dicarboxylic acid to form the anhydride is highly dependent on the reaction medium and catalytic effects. Dehydrating agents themselves, such as acetic anhydride, can also serve as the solvent. In many instances, the reaction is carried out by heating the dicarboxylic acid in an excess of a chemical dehydrant.
Furthermore, studies on analogous structures, such as pyridine-2,3-dicarboxylic anhydrides, provide insights into potential catalytic systems. The formation of these related anhydrides can be effectively catalyzed by aprotic basic amine compounds. google.com These amines, including triethylamine (B128534) and pyridine, facilitate the cyclization reaction in an organic solvent under anhydrous conditions. google.com This suggests that base catalysis can play a significant role in promoting the intramolecular dehydration.
The choice of solvent is also pivotal in reactions involving pyrazine-dicarboxylic acids. For example, in the synthesis of related furo[2',3':4,5]pyrrolo[1,2-d] google.comgoogle.comresearchgate.nettriazine derivatives, the alkylation step is carried out in dimethylformamide (DMF) in the presence of sodium hydride. researchgate.net In the context of multicomponent reactions for synthesizing other complex heterocyclic systems, ionic liquids have been employed as both the solvent and catalyst, offering high yields and environmentally benign conditions. researchgate.net For some transformations of related furo-compounds, ethanol (B145695) has been identified as an optimal solvent for achieving high yields. researchgate.net
The following tables summarize the influence of different solvents and catalysts on the formation of pyrazine-2,3-dicarboxylic acid and the cyclization to its anhydride, based on available research findings.
Detailed Research Findings
| Solvent | Catalyst/Reagent | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Water | Copper sulfate/Concentrated sulfuric acid, Sodium chlorate (oxidant) | 40-150 °C, vigorous stirring | Provides a controlled and relatively mild oxidation process. The use of an acidic aqueous medium is essential for the catalytic cycle. | google.com |
| Water (hot, ~90°C) | Potassium permanganate (oxidant) | Gentle boiling of the reaction mixture | A classic, non-catalytic (in the metallic sense) oxidation method. The aqueous solvent facilitates the reaction with the strong oxidizing agent. | orgsyn.org |
| Acetone | None (used for extraction) | Refluxing to dissolve the product, followed by cooling | Acetone is used for purification to separate the dicarboxylic acid from inorganic salts like potassium chloride. | orgsyn.org |
| Starting Material | Solvent | Catalyst/Reagent | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Pyridine-2,3-dicarboxylic acid | Organic Solvent (anhydrous) | Aprotic basic amines (e.g., triethylamine, pyridine) | 10-40 °C | The amine acts as a catalyst for the cyclic anhydride formation from the dicarboxylic acid using an alkanoic anhydride. | google.com |
| Aldehyde, 5-aminopyrazole, tetronic acid | Ionic Liquid | None (ionic liquid acts as solvent and catalyst) | Mild conditions | High yields for the synthesis of related furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives, demonstrating the dual role of ionic liquids. | researchgate.net |
| 2-naphthylamine, aromatic aldehydes, indane-1,3-dione | Ethanol | Poly(4-vinylpyridinium) hydrogen sulfate (solid acid catalyst) | Refluxing | Ethanol serves as an effective solvent for this one-pot condensation, with the solid acid catalyst being recyclable. | researchgate.net |
| Furo[2',3':4,5]pyrrolo[1,2-d] google.comgoogle.comresearchgate.nettriazin-8(7H)-one | Dimethylformamide (DMF) | Sodium hydride | Room temperature | DMF is a suitable polar aprotic solvent for the N-alkylation of this related heterocyclic system. | researchgate.net |
Spectroscopic and Structural Characterization of Furo 3,4 B Pyrazine 2,5,7 1h Trione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For Furo[3,4-b]pyrazine-2,5,7(1H)-trione, NMR would provide critical information about its proton and carbon framework.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons. The structure contains one proton attached to a nitrogen atom (N-H) and one proton on the pyrazine (B50134) ring (C-H).
The N-H proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature. Typically, amide or imide protons resonate in the downfield region. The single proton on the pyrazine ring is in an electron-deficient environment, which would also shift its resonance downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 10.0 - 12.0 | broad singlet | 1H | N1-H |
| 8.5 - 9.0 | singlet | 1H | C3-H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum for this compound would reveal six distinct carbon signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The spectrum would be characterized by signals for three carbonyl carbons, two sp² carbons of the pyrazine ring, and one sp² carbon of the furan (B31954) ring. The carbonyl carbons are expected to have the highest chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 165 - 175 | Carbonyl (C=O) | C5 |
| 160 - 170 | Carbonyl (C=O) | C7 |
| 155 - 165 | Carbonyl (C=O) | C2 |
| 140 - 150 | Aromatic C-H | C3 |
| 135 - 145 | Aromatic C | C4a |
| 125 - 135 | Aromatic C | C7a |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques would be instrumental in confirming the predicted structure of this compound.
COSY (Correlation Spectroscopy): A COSY experiment would not be expected to show any correlations, as there are no adjacent protons (¹H-¹H couplings) in the structure.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show a correlation between the pyrazine ring proton (C3-H) and the carbon atom to which it is directly attached (C3). This would confirm the chemical shifts of the only protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would be the most informative 2D NMR experiment for this compound. It would reveal long-range couplings (2-3 bonds) between protons and carbons. Key expected correlations would include:
The N1-H proton showing correlations to the carbonyl carbon C2 and the pyrazine ring carbons C7a and C3.
The C3-H proton showing correlations to the pyrazine ring carbons C4a and C7a, and potentially to the carbonyl carbon C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment could show through-space correlations, which might help to confirm the spatial proximity of the N1-H and C3-H protons to other parts of the molecule, although significant correlations might be limited in such a rigid, planar system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this compound, which can be used to confirm its elemental composition. The molecular formula for this compound is C₆H₃N₃O₃. The exact mass can be calculated based on the most abundant isotopes of each element.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |
| C₆H₃N₃O₃ | [M+H]⁺ | 166.0201 |
| C₆H₃N₃O₃ | [M+Na]⁺ | 188.0021 |
| C₆H₂N₃O₃ | [M-H]⁻ | 164.0045 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC would be used to purify the compound from a reaction mixture or to assess its purity. The mass spectrometer would then provide mass information for the eluted compound, confirming its identity. A typical LC-MS analysis would provide the retention time of the compound and a mass spectrum showing the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which would correspond to the values predicted in the HRMS section. This technique would be particularly useful for analyzing derivatives of the title compound in a mixture.
Electron Impact-Mass Spectrometry (EI-MS)
Electron Impact-Mass Spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For the related compound, Furo[3,4-b]pyrazine-5,7-dione , the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.09 g/mol ). nih.gov
The fragmentation of this molecule under electron impact would likely involve the loss of stable neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). A general fragmentation pattern could be hypothesized as follows:
Initial Fragmentation: Loss of a CO molecule from the dione (B5365651) moiety.
Subsequent Fragmentation: Further loss of another CO molecule or cleavage of the pyrazine ring.
A data table illustrating a possible fragmentation pattern for Furo[3,4-b]pyrazine-5,7-dione is presented below.
| m/z Value | Possible Fragment Ion | Fragment Lost |
| 150 | [C₆H₂N₂O₃]⁺ | - |
| 122 | [C₅H₂N₂O₂]⁺ | CO |
| 94 | [C₄H₂N₂O]⁺ | 2CO |
| 66 | [C₃H₂N₂]⁺ | 2CO, CO |
This data is hypothetical for Furo[3,4-b]pyrazine-5,7-dione and not experimental data for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a furopyrazine derivative would exhibit characteristic absorption bands corresponding to its constituent functional groups. For a compound like Furo[3,4-b]pyrazine-5,7-dione , one would expect to observe the following characteristic peaks:
C=O Stretching: Strong absorption bands in the region of 1700-1800 cm⁻¹, characteristic of the carbonyl groups in the dione structure. The anhydride-like nature of the dione might result in two distinct C=O stretching bands.
C-N Stretching: Absorptions in the 1350-1000 cm⁻¹ range, indicative of the C-N bonds within the pyrazine ring.
C-O-C Stretching: Bands corresponding to the ether linkage in the furo- portion of the molecule, typically found in the 1300-1000 cm⁻¹ region.
Aromatic C=C and C=N Stretching: Medium to weak absorptions in the 1600-1400 cm⁻¹ region.
The table below summarizes the expected IR absorption bands for Furo[3,4-b]pyrazine-5,7-dione.
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 1700-1800 | Carbonyl (C=O) | Stretching |
| 1600-1400 | Aromatic C=C and C=N | Stretching |
| 1350-1000 | C-N | Stretching |
| 1300-1000 | C-O-C (Ether) | Stretching |
This data is based on general spectroscopic principles for Furo[3,4-b]pyrazine-5,7-dione and is not specific to this compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data has been found for This compound , studies on related heterocyclic systems like furoxano[3,4-b]pyrazines and other pyrazine derivatives have utilized this technique. researchgate.netresearchgate.net
For a crystalline sample of a furopyrazine derivative, X-ray diffraction analysis would reveal:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.
Intermolecular Interactions: Identifying hydrogen bonding, π-π stacking, or other non-covalent interactions that influence the crystal packing.
A hypothetical data table for a furopyrazine derivative is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 592.4 |
This data is hypothetical and for illustrative purposes only.
Elemental Analysis and Purity Assessment
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and empirical formula. For a pure sample of a synthesized compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should closely match the theoretically calculated values based on its molecular formula.
For the related compound, Furo[3,4-b]pyrazine-5,7-dione (C₆H₂N₂O₃), the theoretical elemental composition would be:
Carbon (C): 48.01%
Hydrogen (H): 1.34%
Nitrogen (N): 18.66%
Oxygen (O): 32.00%
Experimental results from an elemental analyzer would be compared to these theoretical values to confirm the identity and purity of the compound.
| Element | Theoretical % | Experimental % |
| C | 48.01 | (Not Available) |
| H | 1.34 | (Not Available) |
| N | 18.66 | (Not Available) |
The theoretical percentages are for Furo[3,4-b]pyrazine-5,7-dione. Experimental data for this compound is not available.
Theoretical and Computational Chemistry Studies on Furo 3,4 B Pyrazine 2,5,7 1h Trione
Electronic Structure and Reactivity Predictions via Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of heterocyclic compounds. researchgate.net By solving the Kohn-Sham equations, DFT can calculate the ground-state electron density and energy, which in turn allows for the determination of various molecular properties. researchgate.net
For pyrazine (B50134) derivatives, DFT calculations are used to determine key electronic parameters that govern their reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's electronic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), global hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide insights into the molecule's susceptibility to chemical reactions. For instance, a lower electrophilicity index suggests a more nucleophilic character. researchgate.net Studies on substituted pyrazines have shown that the introduction of different functional groups can significantly alter these electronic properties. For example, halogen substitution on a pyrazine derivative was found to increase the chemical potential and decrease the electrophilicity index. chemrxiv.org
The distribution of electron density within the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org This is crucial for predicting the sites of electrophilic and nucleophilic attack. For instance, in pyrazine Schiff base derivatives, MEP analysis helps to identify the active sites for charge-transfer interactions. rsc.org
Table 1: Calculated Electronic Properties of a Generic Pyrazine Derivative This table presents hypothetical data for illustrative purposes, as specific data for Furo[3,4-b]pyrazine-2,5,7(1H)-trione is not available in the provided search results.
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | B3LYP/6-31G(d) |
| Chemical Potential (μ) | -3.85 eV | B3LYP/6-31G(d) |
| Electronegativity (χ) | 3.85 eV | B3LYP/6-31G(d) |
| Global Hardness (η) | 2.65 eV | B3LYP/6-31G(d) |
| Electrophilicity Index (ω) | 2.79 eV | B3LYP/6-31G(d) |
Conformational Analysis of Furo[3,4-b]pyrazine Ring Systems
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules, which in turn dictates their physical, chemical, and biological properties. For fused ring systems like furo[3,4-b]pyrazines, computational methods can predict the most stable conformations and the energy barriers between them.
Studies on related pyran and fused heterocyclic systems demonstrate the utility of these methods. For example, in halogenated pyran analogues, DFT calculations have been used to show that despite steric repulsions, certain chair-like conformations are preferred. researchgate.net These calculations can reveal subtle distortions in the ring structure caused by bulky substituents or intramolecular interactions. researchgate.net
Table 2: Hypothetical Torsion Angles for a Furo[3,4-b]pyrazine Ring System This table illustrates the type of data obtained from conformational analysis and is based on general knowledge of heterocyclic systems, not specific results for the target compound.
| Torsion Angle | Calculated Value (Degrees) | Conformation |
|---|---|---|
| C1-N2-C3-C4 | -5.2 | Planar |
| N2-C3-C4-N5 | 2.1 | Planar |
| C3-C4-N5-C6 | 1.5 | Planar |
| C4-N5-C6-O1 | -0.8 | Planar |
Computational Modeling of Spectroscopic Signatures
Computational methods are widely used to predict and interpret spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govyoutube.com These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their vibrational and electronic properties.
DFT calculations can simulate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. mdpi.com By comparing the calculated spectra with experimental data, the assignments of the vibrational modes can be confirmed. For pyrazine derivatives, DFT has been successfully used to assign the vibrational modes observed in FT-IR and FT-Raman spectra. chemrxiv.org The accuracy of these calculations is often improved by using scaling factors to account for anharmonicity and other systematic errors. researchgate.net
Similarly, NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. nih.gov These calculations are valuable for assigning the signals in ¹H and ¹³C NMR spectra and can help to distinguish between different isomers or conformers. nih.gov The accuracy of predicted NMR parameters can be high, with mean absolute deviations of less than 0.1 ppm for protons and 2 ppm for carbons in some cases. youtube.com
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyrazine Derivative This table is a representative example based on data for other heterocyclic compounds and does not represent this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1750 | 1765 | Carbonyl stretch |
| ν(C=N) | 1620 | 1630 | Pyrazine ring stretch |
| ν(C-O-C) | 1250 | 1260 | Furan (B31954) ring stretch |
| δ(C-H) | 850 | 855 | C-H out-of-plane bend |
DFT-Based Mechanistic Studies for Furo[3,4-b]pyrazine Transformations
For pyrazine and its derivatives, DFT has been used to study a variety of transformations. For example, the mechanism of cycloaddition reactions of dihydropyrazines with ketenes has been investigated, revealing a stepwise pathway involving a betaine (B1666868) intermediate. nih.gov DFT modeling has also been applied to understand the regioselectivity of Suzuki-Miyaura cross-coupling reactions of brominated pyridazinones, providing insights into the role of the catalyst and solvent. mdpi.com
In the context of this compound, DFT could be used to study its synthesis, for example, through the cyclization of appropriate precursors. It could also be used to investigate its reactivity, such as its susceptibility to nucleophilic attack at the carbonyl groups or its participation in pericyclic reactions. A plausible reaction to study would be the hydrolysis of the anhydride (B1165640) ring, where DFT could model the approach of a water molecule, the transition state for ring opening, and the final dicarboxylic acid product. Such studies would provide a detailed, atomistic understanding of the chemical behavior of this compound.
Chemical Reactivity and Derivatization of Furo 3,4 B Pyrazine 2,5,7 1h Trione
Isomerism and Tautomerism in Furo 3,4 B Pyrazine 2,5,7 1h Trione Structures
Investigation of Constitutional Isomers and Regioisomers
Constitutional isomers of furo[3,4-b]pyrazines possess the same molecular formula but differ in the connectivity of their atoms. The fusion of the furan (B31954) and pyrazine (B50134) rings can occur in different ways, leading to distinct isomeric scaffolds. For instance, furo[2,3-b]pyrazines represent a class of constitutional isomers where the ring fusion creates a different structural backbone. researchgate.netresearchgate.net The synthesis of diversely substituted furo[2,3-b]pyrazines has been explored, highlighting the chemical diversity achievable from different isomeric cores. researchgate.netresearchgate.net
Regioisomerism arises when substituents are placed on different positions of the furo[3,4-b]pyrazine core. In the synthesis of related furazanopyrazines, the cyclocondensation of precursors can yield multiple structural isomers, demonstrating the potential for regioisomeric product formation. researchgate.net The development of synthetic methods often requires careful control to achieve regioselective substitution on the pyrazine ring, as seen in palladium-catalyzed cross-coupling reactions on related heterocyclic systems. researchgate.netresearchgate.net
Table 1: Examples of Isomeric Furo-Pyrazine Scaffolds
| Isomer Type | Scaffold Name | Description |
| Constitutional Isomer | Furo[3,4-b]pyrazine | Furan ring fused across the C3 and C4 positions of the pyrazine ring. |
| Constitutional Isomer | Furo[2,3-b]pyrazine | Furan ring fused across the C2 and C3 positions of the pyrazine ring. researchgate.net |
Keto-Enol Tautomerism in Polycarbonyl Furo[3,4-b]pyrazine Derivatives
Furo[3,4-b]pyrazine-2,5,7(1H)-trione is a polycarbonyl compound capable of existing in equilibrium between its keto and enol tautomeric forms. nih.gov Tautomerism is a common phenomenon in many biologically relevant heterocyclic molecules and can significantly influence their chemical properties and reactivity. researchgate.net The keto-enol tautomerization involves the migration of a proton and the shifting of a double bond, interconverting a carbonyl group (keto form) into a hydroxyl group and a carbon-carbon double bond (enol form). frontiersin.org
For this compound, the presence of multiple carbonyl groups and an N-H proton allows for several possible enol tautomers. The equilibrium between these forms is a dynamic process. The stability of the different tautomers can be influenced by intramolecular hydrogen bonding, which often stabilizes the enol form. mdpi.com In related systems like pyridazinones, the oxo (keto) form is generally more stable. researchgate.net
Figure 1: Potential Keto-Enol Tautomers of the this compound Core Note: This is a generalized representation. The actual equilibrium may favor specific tautomers.
Solvent and Substituent Effects on Tautomeric Equilibria
The position of the tautomeric equilibrium is highly sensitive to both the solvent environment and the nature of substituents on the heterocyclic ring. mdpi.comnih.gov
Solvent Effects: The polarity of the solvent plays a crucial role in determining the relative stability of tautomers. mdpi.comd-nb.info Polar solvents can stabilize more polar tautomers through intermolecular interactions such as hydrogen bonding. mdpi.com For example, in some heterocyclic systems, polar aprotic solvents like DMSO favor the keto form, while non-polar solvents like chloroform (B151607) can shift the equilibrium towards the enol form. nih.gov Studies on azomethine derivatives have shown that solvents capable of forming hydrogen bonds can dramatically influence the tautomerization process. d-nb.infonih.gov This effect can lead to solvatochromic shifts in absorption spectra, where increasing solvent polarity causes a shift in the maximum absorption wavelength. nih.gov
Substituent Effects: The electronic properties of substituents attached to the furo[3,4-b]pyrazine ring can significantly alter the tautomeric preference. nih.gov Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomers to varying extents. nih.gov In a study of 1-benzamidoisoquinoline derivatives, the relative amount of the amide (keto-like) tautomer varied from 74% with a strong electron-donating group to 38% with a strong electron-accepting group. mdpi.com This demonstrates that the tautomeric equilibrium can be precisely controlled through the substituent effect. mdpi.com
Table 2: Influence of Solvents and Substituents on Tautomeric Equilibria in Heterocyclic Systems
| Factor | Effect | Example from Related Systems | Citation |
| Solvent Polarity | Polar solvents often stabilize the more polar tautomer. | In aminopurines, the solvent affects the stability of tautomers, and in polar solvents, multiple tautomers can coexist. | nih.gov |
| Hydrogen Bonding | Solvents capable of H-bonding can shift the equilibrium. | For azomethine derivatives, H-bonding with the solvent was found to dramatically influence tautomerization. | d-nb.infonih.gov |
| Electron-Donating Groups | Can stabilize one tautomeric form over another. | In 1-benzamidoisoquinolines, a strong electron-donating NMe₂ group favored the amide form (74%). | mdpi.com |
| Electron-Withdrawing Groups | Can shift the equilibrium towards a different tautomer. | In 1-benzamidoisoquinolines, a strong electron-accepting NO₂ group reduced the content of the amide form to 38%. | mdpi.com |
Spectroscopic Differentiation of Tautomeric Forms
Spectroscopic techniques are invaluable for identifying and quantifying the different tautomers present in an equilibrium mixture. researchgate.netbendola.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for distinguishing tautomers. mdpi.com The keto and enol forms have different chemical environments for their protons and carbon atoms, resulting in distinct signals in ¹H and ¹³C NMR spectra. nih.govnih.gov For instance, the enol form will exhibit a characteristic signal for the hydroxyl (-OH) proton, which is absent in the keto form. mdpi.com Similarly, the ¹³C NMR spectrum will show a signal for enolic carbon (C-OH) at a different chemical shift from the ketonic carbon (C=O). nih.gov
Infrared (IR) Spectroscopy: FT-IR spectroscopy allows for the differentiation of tautomers by identifying their characteristic functional group vibrations. nih.govsemanticscholar.org The keto form is characterized by a strong absorption band corresponding to the C=O stretching vibration, while the enol form shows a characteristic O-H stretching band and a C=C stretching vibration. mdpi.comnih.gov
UV-Visible Spectroscopy: The electronic transitions in keto and enol tautomers are different, leading to distinct UV-Visible absorption spectra. rsc.org This difference can be used to study the tautomeric equilibrium and its dependence on factors like solvent polarity. nih.gov Changes in the solvent can cause a shift in the absorption maximum (solvatochromism), providing evidence for the presence of different tautomeric species. nih.gov
Table 3: Characteristic Spectroscopic Signals for Differentiating Keto and Enol Tautomers
| Spectroscopic Method | Keto Form Signature | Enol Form Signature | Citation |
| ¹H NMR | Absence of -OH proton signal; presence of α-proton signal. | Presence of -OH proton signal. | mdpi.comnih.gov |
| ¹³C NMR | Signal for ketonic carbon (C=O) at ~200 ppm. | Signal for enolic carbon (C-OH) at ~155 ppm. | nih.gov |
| IR Spectroscopy | Strong C=O stretching vibration band. | O-H stretching band; C=C stretching band. | mdpi.comnih.gov |
| UV-Vis Spectroscopy | Specific λmax due to n→π* or π→π* transitions. | Different λmax due to altered conjugated system. | nih.govrsc.org |
Future Research Directions in Furo 3,4 B Pyrazine 2,5,7 1h Trione Chemistry
Development of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure compounds is of paramount importance, as the biological activity and material properties of chiral molecules are often stereospecific. Currently, the asymmetric synthesis of Furo[3,4-b]pyrazine-2,5,7(1H)-trione derivatives is an undeveloped field. Future research will need to focus on establishing catalytic enantioselective methods to access these structures.
Drawing inspiration from advances in related heterocyclic systems, several strategies could be envisioned. For instance, the successful asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues has been achieved using chiral-at-metal Rh(III) complexes. rsc.org This approach, involving a Friedel-Crafts-type alkylation/cyclization, yields products with high enantioselectivity (up to 99% ee) and can be effective even at very low catalyst loadings (0.05 mol%). rsc.org Similarly, chiral Brønsted acids, such as imidodiphosphoric acids, have proven effective in catalyzing the asymmetric synthesis of other nitrogen-containing heterocycles. rsc.org
Future work on this compound could adapt these catalyst systems. The development would involve designing substrates amenable to asymmetric transformation and screening a library of chiral catalysts to identify those that provide high yield and stereocontrol.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Example from Literature | Potential Application | Reference |
|---|---|---|---|
| Chiral-at-Metal Complex | Rh(III) Complex | Asymmetric alkylation/cyclization to form the furo-pyrazine core. | rsc.org |
| Chiral Brønsted Acid | Imidodiphosphoric Acid | Enantioselective cyclocondensation reactions involving the pyrazine (B50134) ring. | rsc.org |
Exploration of Novel Chemical Transformations and Rearrangements
The functionalization of the this compound scaffold is essential for modulating its properties. Research into novel chemical transformations will enable the creation of diverse derivative libraries. Studies on general pyrazine chemistry have shown that the ring system can undergo a variety of transformations, including nitration, bromination, acetylation, and amidation, to introduce functional groups that can impart biological activities. imist.maimist.ma
Future investigations should focus on the reactivity of the trione (B1666649) core. For example, the reaction of related 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been shown to depend on the nucleophile's nature, leading to either enamines or products of recyclization where the furan (B31954) ring is opened. beilstein-journals.org Applying similar methodologies to this compound could lead to fascinating molecular rearrangements and the formation of entirely new heterocyclic systems. Ring transformation of a furo[3,4-b]pyran has been shown to yield a difuro[3,4-b:3′,4′-e]pyridine, highlighting the potential for complex scaffold evolution. researchgate.net
Application of Flow Chemistry and Continuous Processing in Synthesis
The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis of heterocyclic compounds, including pyrazoles and related fused systems, has been shown to benefit greatly from flow chemistry. mdpi.com Advantages include rapid optimization, reduced reaction times, and safer handling of hazardous intermediates or reagents, such as diazo compounds. mdpi.com
Future synthetic routes towards this compound and its derivatives should incorporate flow chemistry principles. A continuous-flow process could be developed for key cyclization or functionalization steps. This would not only improve the yield and purity of the target compounds but also facilitate large-scale production for further investigation and application. For example, a Knorr-type cyclocondensation, often used for pyrazole (B372694) synthesis, was successfully translated to a flow process, demonstrating the feasibility of this approach for five-membered ring formation. mdpi.com
Advanced Spectroscopic Characterization Techniques for Complex Structures
While standard spectroscopic techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry are indispensable for routine structure elucidation of newly synthesized Furo[3,4-b]pyrazine derivatives imist.maresearchgate.net, the characterization of more complex architectures and materials will demand more advanced methods.
For derivatives designed for applications in materials science, understanding the solid-state structure and morphology is critical. Techniques such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can provide detailed information on molecular packing and crystallinity in thin films. rsc.org X-ray Photoelectron Spectroscopy (XPS) can be used to determine the chemical composition and electronic state of the constituent elements. rsc.org These advanced methods have been successfully applied to probe the structure of related conductive polymers like polythieno[3,4-b]pyrazine, revealing insights into charge transport pathways. rsc.org The application of these techniques will be crucial for establishing structure-property relationships in novel materials derived from the this compound core.
Computational Design of Novel Furo[3,4-b]pyrazine Architectures
Computational chemistry and computer-aided drug design (CADD) are powerful tools for accelerating the discovery of new functional molecules. By using computational methods, researchers can design and evaluate novel Furo[3,4-b]pyrazine architectures in silico before committing to their synthesis. This approach saves significant time and resources.
For example, scaffold hopping and molecular docking have been used to design novel pyrazolo[3,4-b]pyridine derivatives as potent kinase inhibitors. nih.govnih.gov Similar strategies can be applied to design this compound derivatives with specific biological targets. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, conformation, and reactivity of new derivatives. rsc.org This has been used to understand how structural modifications, such as the presence or absence of alkyl chains, affect the planarity and conjugation in polythieno[3,4-b]pyrazine systems. rsc.org Such computational insights can guide the synthetic chemist toward targets with the highest probability of possessing desired characteristics, whether for biological activity or materials performance.
Table 2: Computationally Designed Compounds Mentioned in Literature
| Compound Class | Design Strategy | Target Application | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivatives | Scaffold Hopping, CADD | TRK Kinase Inhibition | nih.gov |
| Furan-bearing Pyrazolo[3,4-b]pyridines | Molecular Docking | CDK2 and p53-MDM2 Inhibition | nih.gov |
| imist.maresearchgate.netnih.govtriazolo[4,3-a]Pyrazine Derivatives | Structure-Based Design | c-Met/VEGFR-2 Inhibition | frontiersin.org |
Q & A
Basic Research Questions
What are the current synthetic methodologies for generating furo[3,4-b]pyrazine-2,5,7(1H)-trione intermediates in heterocyclic chemistry?
A novel one-pot three-component coupling method involves reacting o-alkynyl heteroaryl carbonyl derivatives with Fischer carbene complexes (e.g., chromium or tungsten carbenes) and dienophiles (e.g., maleimides or anthracene). This approach generates transient furo[3,4-b]pyrazine intermediates in situ, which are trapped via Diels–Alder reactions to yield quinoxaline or phenazine derivatives. Key advantages include high regioselectivity and avoidance of isolating unstable intermediates. The reaction is conducted under anhydrous conditions using dry THF or toluene, with yields optimized by controlling stoichiometry and temperature (80–100°C) .
How can spectroscopic techniques (e.g., NMR, HRMS) be employed to characterize furo[3,4-b]pyrazine derivatives?
- 1H/13C NMR : Characteristic shifts for fused pyrazine systems include deshielded aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm). Substituents like alkyl chains or electron-withdrawing groups alter splitting patterns (e.g., methyl groups at δ 2.6–2.8 ppm) .
- HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]+ for C₆H₃N₃O₂ at m/z 154.025) and isotopic patterns, critical for verifying purity and structural assignments .
- UV-Vis/IR : Conjugated systems exhibit strong π→π* transitions (λmax 300–400 nm) and carbonyl stretches (νC=O ~1700 cm⁻¹) .
Advanced Research Questions
What computational approaches are validated for predicting electronic transitions and excited-state behavior of furo[3,4-b]pyrazine-based systems?
Multiconfigurational CASPT2 theory with ANO basis sets accurately predicts low-lying excited states (e.g., S₁ and T₁) and interprets absorption/emission spectra. For ground-state geometries, DFT (B3LYP/cc-pVTZ) and coupled-cluster (CCSD) methods reveal bond localization in the pyrazine ring, while excited states show aromaticity due to delocalization. These methods correlate with experimental band gaps (e.g., 1.5–2.0 eV for thieno[3,4-b]pyrazine polymers) .
How do substituent effects at the 2,3-positions of fused pyrazine systems influence charge transfer properties in donor-acceptor materials?
Electron-withdrawing substituents (e.g., halogens, thienyl groups) lower LUMO levels, enhancing intramolecular charge transfer (ICT). For example:
- Thieno[3,4-b]pyrazine with methyl groups exhibits a band gap of ~1.8 eV, while phenyl substituents reduce it to ~1.4 eV due to extended conjugation.
- In D-A-D chromophores, thiophene-fused pyrazines (e.g., thieno[3,4-b]pyrazine) show stronger ICT than benzene-fused analogues, shifting λmax to near-infrared (716 nm) .
What experimental evidence exists for the transient nature of furo[3,4-b]pyrazine intermediates in multi-step syntheses?
Trapping experiments with dienophiles (e.g., anthracene) confirm the intermediacy of furo[3,4-b]pyrazine. For example, in the synthesis of azahydrophenanthrones, the intermediate is detected via LC-MS (m/z 154.025) but cannot be isolated due to rapid cyclization. Reaction quenching with trapping agents yields stable adducts, validated by NMR and X-ray crystallography .
How do noncovalent intramolecular interactions in oligomeric derivatives affect the planarity and band gap of conjugated polymers?
Atoms-in-molecules (AIM) analysis identifies S···N and C–H···N interactions that enforce planarity in oligothiophene-thieno[3,4-b]pyrazine systems. Planarity reduces steric hindrance, extending conjugation and lowering band gaps (e.g., from 2.2 eV in monomers to 1.5 eV in trimers). TD-DFT calculations show HOMO-LUMO gaps correlate with experimental values (R² > 0.95), confirming noncovalent interactions' role in optimizing conductivity .
Methodological Considerations
- Synthetic Reproducibility : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and inert atmospheres to prevent intermediate decomposition .
- Computational Validation : Cross-check DFT results with experimental UV-Vis/electrochemical data to refine functional choices (e.g., CAM-B3LYP for charge-transfer systems) .
- Spectroscopic Pitfalls : Differentiate between regioisomers using NOESY (through-space couplings) and HSQC (C–H correlations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
